molecular formula C9H6Br2N4OS B7744132 (E)-2,4-dibromo-6-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

(E)-2,4-dibromo-6-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B7744132
M. Wt: 378.05 g/mol
InChI Key: GTOGQILMDGJPBU-QLKAYGNNSA-N
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Description

(E)-2,4-dibromo-6-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a synthetic organic compound that features a phenolic group, bromine atoms, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dibromo-6-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves multi-step organic reactions. One possible route could include:

    Bromination: Starting with a phenol derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor.

    Condensation Reaction: The final step involves the condensation of the brominated phenol with the triazole derivative under acidic or basic conditions to form the imino linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.

    Materials Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Corrosion Inhibitors: Use in formulations to prevent corrosion in industrial settings.

    Dyes and Pigments: Potential use in the synthesis of new dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes.

    Catalysis: The triazole ring can coordinate with metal ions to form active catalytic sites.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-((1H-1,2,4-triazol-1-yl)methyl)phenol
  • 2,4-Dibromo-6-((3-mercapto-1H-1,2,4-triazol-1-yl)methyl)phenol

Uniqueness

  • Structural Features : The presence of both bromine atoms and a triazole ring in the same molecule.
  • Reactivity : Unique reactivity due to the combination of functional groups.

Properties

IUPAC Name

4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N4OS/c10-6-1-5(8(16)7(11)2-6)3-13-15-4-12-14-9(15)17/h1-4,16H,(H,14,17)/b13-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOGQILMDGJPBU-QLKAYGNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NN2C=NNC2=S)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/N2C=NNC2=S)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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